N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanesulfonamide
Description
N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridin-4-ylmethyl group and an ethanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-16(2)21(19,20)12-11-17-7-9-18(10-8-17)13-14-3-5-15-6-4-14/h3-6H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEFSVGWZFSIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCN1CCN(CC1)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanesulfonamide typically involves multiple steps, starting with the preparation of the piperazine ring. The pyridin-4-ylmethyl group is then introduced through a nucleophilic substitution reaction. The final step involves the sulfonation of the ethanesulfonamide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency and reducing costs.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanesulfonamide
- N,N-dimethyl-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanesulfonamide
- N,N-dimethyl-2-[4-(quinolin-4-ylmethyl)piperazin-1-yl]ethanesulfonamide
Uniqueness
N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanesulfonamide stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for targeted research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
